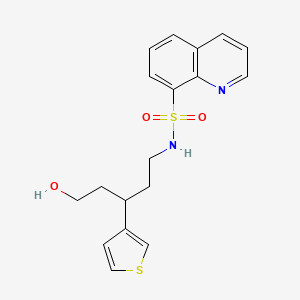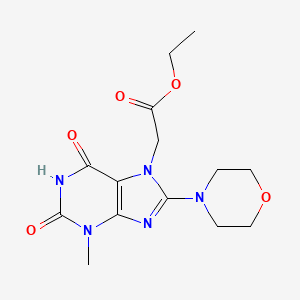
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClF2NO5S2 and a molecular weight of 335.74 g/mol . It is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, which impart unique reactivity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Electrophilic Aromatic Substitution: Reagents like chlorosulfonic acid or sulfur trioxide can be employed for sulfonation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mecanismo De Acción
The mechanism of action of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Lacks the difluoromethanesulfonamido group, resulting in different reactivity and applications.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and reactivity.
Sulfonimidates: A class of sulfur (VI) compounds with different structural features and applications compared to sulfonyl chlorides.
Uniqueness
4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethanesulfonamido and sulfonyl chloride groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-(difluoromethylsulfonylamino)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZOQQUEFQTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)

![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)



![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)

![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2453534.png)
